

comparative study of Carpetimycin C against newly discovered beta-lactamase inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carpetimycin C*

Cat. No.: *B1254173*

[Get Quote](#)

A Comparative Analysis of Carpetimycin C and Novel Beta-Lactamase Inhibitors

In the ever-evolving landscape of antimicrobial resistance, the role of beta-lactamase inhibitors is paramount in preserving the efficacy of beta-lactam antibiotics. This guide provides a comparative study of **Carpetimycin C**, an early carbapenem with inhibitory properties, against a new generation of beta-lactamase inhibitors: avibactam, relebactam, vaborbactam, and taniborbactam. This analysis is intended for researchers, scientists, and drug development professionals, offering a lens through which to view the progression of beta-lactamase inhibitor development.

Introduction to Beta-Lactamase Inhibitors

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, rendering beta-lactam antibiotics inactive. The co-administration of a beta-lactamase inhibitor with a beta-lactam antibiotic can overcome this resistance mechanism. Carpetimycins, including **Carpetimycin C**, were among the early carbapenems identified in the 1980s that demonstrated intrinsic beta-lactamase inhibitory activity.[1][2] In contrast, the newly discovered inhibitors are predominantly non-beta-lactam structures designed to have a broader spectrum of activity against various classes of beta-lactamases.[3]

Comparative Efficacy and Inhibitory Spectrum

Direct comparative studies between **Carpetimycin C** and the newer beta-lactamase inhibitors are not available in recent literature. **Carpetimycin C** and its analogues, Carpetimycin A and B, were shown to inhibit both penicillinase-type (Ambler Class A) and cephalosporinase-type (Ambler Class C) beta-lactamases.[4][5] However, detailed quantitative data such as 50% inhibitory concentrations (IC50) against a wide panel of purified beta-lactamases are not readily available for **Carpetimycin C** in the public domain.

The newer inhibitors, on the other hand, have been extensively characterized. Avibactam and relebactam are diazabicyclooctane (DBO) inhibitors, vaborbactam is a cyclic boronic acid derivative, and taniborbactam is a bicyclic boronate.[3][6] Their inhibitory profiles against key beta-lactamases from Ambler classes A, B, C, and D are summarized in the tables below.

Table 1: Inhibitory Activity (IC50/K_i in μ M) Against Class A Beta-Lactamases

| Beta-Lactamase | Carpetimycin C | Avibactam | Relebactam | Vaborbactam | Taniborbactam |
|----------------|--------------------|--------------|--------------------|-------------------------|-------------------------|
| TEM-1 | Data not available | ~0.005-0.008 | Data not available | 6 | 0.017 (K _i) |
| CTX-M-15 | Data not available | ~0.002-0.005 | 0.005 | 0.044 (K _i) | 0.002 (K _i) |
| KPC-2 | Data not available | ~0.004-0.009 | 0.038 | 0.09 | 0.004 (K _i) |

Note: Data for newer inhibitors is compiled from multiple sources and may vary based on experimental conditions.[7][8][9][10][11][12] K_i (inhibition constant) is reported where IC50 is not available.

Table 2: Inhibitory Activity (IC50/K_i in μ M) Against Class B Beta-Lactamases

| Beta-Lactamase | Carpetimycin C | Avibactam | Relebactam | Vaborbactam | Taniborbactam |
|----------------|--------------------|-------------|-------------|-------------------------|-------------------------|
| NDM-1 | Data not available | No activity | No activity | No significant activity | 0.081 (K _i) |
| VIM-1 | Data not available | No activity | No activity | Weak inhibition | Data not available |
| IMP-1 | Data not available | No activity | No activity | Weak inhibition | >30 (K _i) |

Note: Class B metallo-beta-lactamases are a significant challenge. Taniborbactam is a notable exception among these inhibitors for its activity against some Class B enzymes.[\[8\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 3: Inhibitory Activity (IC₅₀/K_i in μ M) Against Class C Beta-Lactamases

| Beta-Lactamase | Carpetimycin C | Avibactam | Relebactam | Vaborbactam | Taniborbactam |
|----------------------|------------------------------|-----------|----------------------|-------------------------|-------------------------|
| AmpC (P. aeruginosa) | Inhibitory activity reported | ~0.1-0.2 | Similar to avibactam | 5 | Data not available |
| P99 (E. cloacae) | Data not available | ~0.17 | Data not available | 0.053 (K _i) | 0.017 (K _i) |

Note: Carpetimycins were noted for their ability to inhibit cephalosporinases, which are primarily Class C enzymes.[\[4\]](#)[\[5\]](#) Quantitative data for direct comparison is limited. Data for newer inhibitors is from various sources.[\[8\]](#)[\[10\]](#)[\[12\]](#)[\[15\]](#)

Table 4: Inhibitory Activity (IC₅₀/K_i in μ M) Against Class D Beta-Lactamases

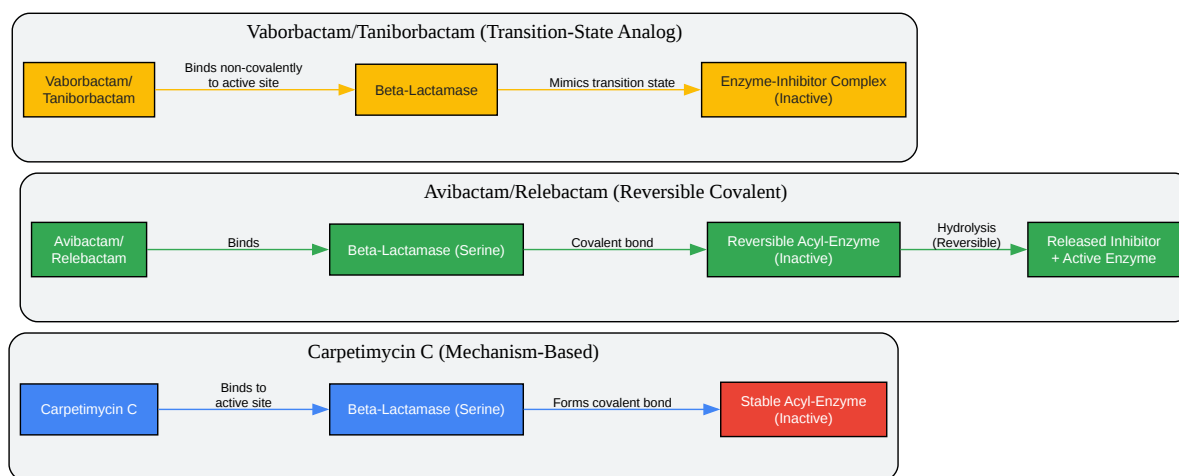
| Beta-Lactamase | Carpetimycin C | Avibactam | Relebactam | Vaborbactam | Taniborbactam |
|----------------|--------------------|------------|----------------------------|-----------------|------------------------------|
| OXA-10 | Data not available | ~0.1 | Data not available | Weak inhibition | Data not available |
| OXA-23 | Data not available | ~0.2 | Less potent than avibactam | 66 | Data not available |
| OXA-48 | Data not available | ~0.03-0.09 | Less potent than avibactam | 25-32 | ~0.01-0.04 (K _i) |

Note: The activity of newer inhibitors against Class D enzymes can be variable.[8][9][11][16]

Mechanism of Action

Carpetimycin C, like other carbapenems, is a beta-lactam-containing molecule that acts as a mechanism-based inhibitor. It forms a stable acyl-enzyme intermediate with the serine residue in the active site of Class A and C beta-lactamases, effectively inactivating the enzyme.

The newer inhibitors have diverse mechanisms. Avibactam and relebactam are non-beta-lactam inhibitors that also form a covalent bond with the active site serine, but this bond is reversible, allowing the inhibitor to be recycled.[10] Vaborbactam and taniborbactam are boronic acid-based inhibitors that mimic the tetrahedral transition state of the beta-lactam hydrolysis reaction, leading to potent competitive inhibition.[8][12]



[Click to download full resolution via product page](#)

Figure 1: Comparative mechanisms of beta-lactamase inhibition.

Experimental Protocols

Determination of Beta-Lactamase Inhibition (Circa 1980s for Carpetimycins)

The inhibitory activity of early carbapenems like the Carpetimycins was typically assessed by measuring the reduction in the rate of hydrolysis of a chromogenic substrate, such as nitrocefin or PADAC, in the presence of the inhibitor.

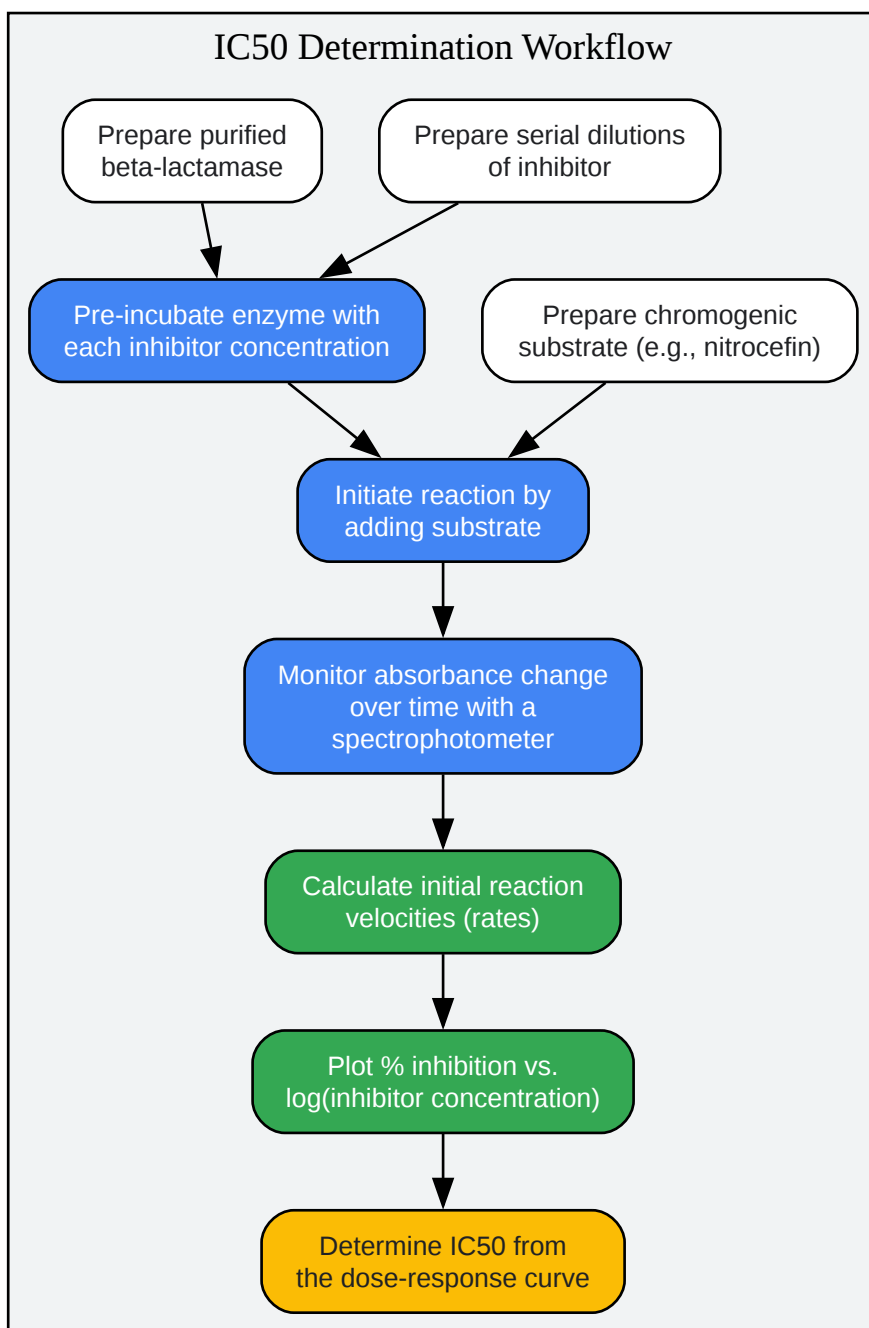
General Protocol:

- **Enzyme Preparation:** Crude beta-lactamase extracts were prepared from sonicated bacterial cultures or purified using column chromatography.

- Substrate and Inhibitor Preparation: Stock solutions of the chromogenic substrate (e.g., nitrocefin in a suitable buffer like phosphate buffer, pH 7.0) and the inhibitor (Carpetimycin) were prepared.
- Assay:
 - The beta-lactamase enzyme was pre-incubated with varying concentrations of the inhibitor for a defined period at a constant temperature (e.g., 30°C or 37°C).
 - The reaction was initiated by adding the chromogenic substrate.
 - The rate of hydrolysis was monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 482 nm for nitrocefin).
- Data Analysis: The concentration of the inhibitor that caused a 50% reduction in the rate of substrate hydrolysis was determined as the IC₅₀ value.

Determination of Beta-Lactamase Inhibition (Modern approach for new inhibitors)

Modern protocols for determining IC₅₀ and K_i values are more refined, often using highly purified enzymes and continuous kinetic monitoring.



[Click to download full resolution via product page](#)

Figure 2: A typical experimental workflow for IC₅₀ determination.

Conclusion

Carpetimycin C represents an early discovery in the quest for beta-lactamase inhibitors, demonstrating activity against key enzyme classes of its time. However, the emergence of a

wider array of beta-lactamases, particularly metallo-beta-lactamases (Class B) and certain Class D enzymes, has necessitated the development of novel inhibitors with broader and more potent activity.

The new generation of inhibitors, including avibactam, relebactam, vaborbactam, and taniborbactam, showcases significant advancements in medicinal chemistry, offering solutions for many of the resistance mechanisms that render older beta-lactam-inhibitor combinations ineffective. Taniborbactam, in particular, represents a significant step forward with its activity against metallo-beta-lactamases.

While direct quantitative comparisons with **Carpetimycin C** are limited by the historical nature of its primary research, a qualitative assessment clearly indicates a substantial evolution in the potency, spectrum, and mechanisms of beta-lactamase inhibitors. Future research will undoubtedly continue to build upon these foundations to address the ongoing challenge of antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Novel β -Lactam- β -Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RELEBACTAM | β -lactamase inhibitor | CAS 1174018-99-5 | Buy MK-7655; MK7655 from Supplier InvivoChem [invivochem.com]

- 8. Profiling interactions of vaborbactam with metallo- β -lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Avibactam is a covalent, reversible, non- β -lactam β -lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo- β -Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo- β -lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In-vitro activity of newly-developed β -lactamase inhibitors avibactam, relebactam and vaborbactam in combination with anti-pseudomonal β -lactam antibiotics against AmpC-overproducing clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β -Lactams and β -Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative study of Carpetimycin C against newly discovered beta-lactamase inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254173#comparative-study-of-carpetimycin-c-against-newly-discovered-beta-lactamase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com